(2S)-1-phenylbutan-2-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

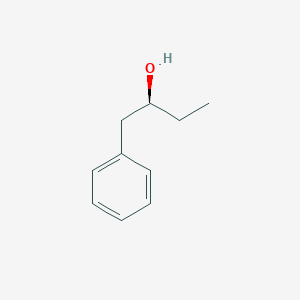

(2S)-1-phenylbutan-2-ol is an organic compound with the molecular formula C10H14O It is a chiral secondary alcohol, meaning it has a hydroxyl group (-OH) attached to a secondary carbon atom, which is also bonded to a phenyl group and an ethyl group

準備方法

Synthetic Routes and Reaction Conditions

(2S)-1-phenylbutan-2-ol can be synthesized through several methods. One common approach involves the reduction of the corresponding ketone, 1-phenylbutan-2-one, using a chiral reducing agent to ensure the formation of the desired enantiomer. Another method involves the asymmetric hydrogenation of 1-phenylbut-1-en-2-one using a chiral catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound often involves the use of large-scale catalytic hydrogenation processes. These processes utilize chiral catalysts to achieve high enantioselectivity and yield. The choice of catalyst and reaction conditions, such as temperature and pressure, are optimized to maximize the efficiency of the production process.

化学反応の分析

Types of Reactions

(2S)-1-phenylbutan-2-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 1-phenylbutan-2-one.

Reduction: The compound can be reduced to form the corresponding alkane, 1-phenylbutane.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include chromic acid (H2CrO4) and pyridinium chlorochromate (PCC).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for converting the hydroxyl group to halides.

Major Products

Oxidation: 1-phenylbutan-2-one

Reduction: 1-phenylbutane

Substitution: Various halides, such as 1-phenyl-2-chlorobutane or 1-phenyl-2-bromobutane

科学的研究の応用

Chemical Synthesis

Chiral Building Block

(2S)-1-phenylbutan-2-ol is primarily utilized as a chiral building block in the synthesis of more complex organic molecules. Its stereochemistry enables the production of enantiomerically pure compounds, which are crucial in pharmaceutical applications where chirality can influence biological activity.

Synthetic Pathways

The compound can undergo various transformations:

- Oxidation to yield 1-phenylbutan-2-one.

- Reduction to produce 1-phenylbutane.

- Substitution reactions leading to halides such as 1-phenyl-2-chlorobutane or 1-phenyl-2-bromobutane.

Research indicates that this compound may exhibit potential biological activities, including:

- Enzyme Interactions: The hydroxyl group can form hydrogen bonds with active sites of enzymes, potentially influencing their activity.

- Pharmacological Potential: Ongoing studies suggest its use as an intermediate in the synthesis of pharmaceuticals, particularly in developing drugs targeting specific biological pathways.

Industrial Applications

Fragrance and Flavor Industry

Due to its pleasant aroma, this compound is employed in the production of fragrances and flavors. It is often incorporated into cosmetic products and cleaning agents to enhance sensory appeal .

Data Table: Comparison of Applications

| Application Area | Description | Examples |

|---|---|---|

| Chemical Synthesis | Chiral building block for organic compounds | Used in synthesizing pharmaceuticals |

| Biological Activity | Potential interactions with enzymes and pharmacological effects | Research on drug development |

| Industrial Use | Fragrance and flavoring agent | Cosmetics, detergents |

Case Study 1: Synthesis of Pharmaceuticals

A notable study highlighted the use of this compound as a precursor in synthesizing anti-inflammatory agents. Researchers demonstrated that its chiral nature facilitated the creation of compounds with enhanced efficacy and reduced side effects compared to non-chiral counterparts.

Case Study 2: Fragrance Development

In a project aimed at developing new fragrance formulations, this compound was incorporated into several prototypes. Sensory evaluations indicated that fragrances containing this compound were preferred for their complexity and depth, showcasing its potential in the fragrance industry.

作用機序

The mechanism of action of (2S)-1-phenylbutan-2-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The hydroxyl group can form hydrogen bonds with active sites of enzymes, affecting their activity. In synthetic chemistry, its reactivity is primarily determined by the presence of the hydroxyl group and the phenyl ring, which can participate in various chemical transformations.

類似化合物との比較

Similar Compounds

(2R)-1-phenylbutan-2-ol: The enantiomer of (2S)-1-phenylbutan-2-ol, with similar chemical properties but different biological activity.

1-phenylbutan-2-one: The ketone form, which lacks the hydroxyl group and has different reactivity.

1-phenylbutane: The fully reduced form, which lacks both the hydroxyl group and the carbonyl group.

Uniqueness

This compound is unique due to its chiral nature, which makes it valuable in asymmetric synthesis. Its ability to participate in a wide range of chemical reactions, combined with its potential biological activity, makes it a versatile compound in both research and industrial applications.

生物活性

(2S)-1-phenylbutan-2-ol, also known as 1-phenyl-2-butanol, is a chiral alcohol that has garnered interest for its potential biological activities. This compound is characterized by its phenyl group attached to a butanol structure, which contributes to its diverse interactions in biological systems. This article provides a detailed overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Structure and Synthesis

This compound has the following chemical structure:

It can be synthesized through various methods, including Grignard reactions and reduction of ketones. The synthesis typically involves the reaction of phenylacetaldehyde with butyllithium followed by hydrolysis .

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 134.20 g/mol |

| Melting Point | 20 °C |

| Boiling Point | 205 °C |

| Solubility | Soluble in ethanol |

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, it demonstrated significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 100 to 200 µg/mL .

Antioxidant Activity

The compound has also been evaluated for its antioxidant potential. In assays measuring DPPH radical scavenging activity, this compound exhibited a dose-dependent response, with an IC50 value comparable to standard antioxidants like ascorbic acid. This suggests that it may play a role in protecting cells from oxidative stress .

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of this compound. In animal models of neurodegenerative diseases, such as Alzheimer's disease, the compound has been shown to reduce neuroinflammation and improve cognitive function. The proposed mechanism involves modulation of neurotransmitter levels and inhibition of pro-inflammatory cytokines .

Case Studies

- Neuroprotection in Rodent Models : A study conducted on mice demonstrated that administration of this compound significantly improved memory retention in Morris water maze tests, indicating potential cognitive benefits .

- Antibacterial Efficacy : In a clinical setting, a formulation containing this compound was tested against skin infections caused by Staphylococcus aureus. Results showed a reduction in infection rates compared to controls .

The biological activity of this compound can be attributed to several mechanisms:

Modulation of Enzyme Activity

The compound has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby reducing the production of pro-inflammatory mediators.

Interaction with Cell Membranes

Its hydrophobic properties allow it to integrate into cell membranes, potentially altering membrane fluidity and affecting signal transduction pathways.

特性

IUPAC Name |

(2S)-1-phenylbutan-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-2-10(11)8-9-6-4-3-5-7-9/h3-7,10-11H,2,8H2,1H3/t10-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYUPJHVGLFETDG-JTQLQIEISA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC1=CC=CC=C1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](CC1=CC=CC=C1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。